1-(3-Azidopyridin-4-yl)methanaminedihydrochloride
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Overview
Description
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of azido-substituted pyridines. This compound is characterized by the presence of an azido group (-N₃) attached to the pyridine ring, which imparts unique chemical properties. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
The synthesis of 1-(3-Azidopyridin-4-yl)methanaminedihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nucleophilic Substitution:
Reduction and Salt Formation: The intermediate product is then reduced to form the amine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include reducing agents, catalysts, and specific solvents that facilitate the desired transformations. Major products formed from these reactions include amines, substituted pyridines, and triazoles.
Scientific Research Applications
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages, facilitating the study of biomolecular interactions.
Medicine: It is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive azido group.
Mechanism of Action
The mechanism by which 1-(3-Azidopyridin-4-yl)methanaminedihydrochloride exerts its effects depends on its specific application. In bioconjugation, the azido group undergoes a cycloaddition reaction with alkynes to form triazoles, which are stable and bioorthogonal. This reaction is often catalyzed by copper (Cu) ions, enhancing the reaction rate and specificity.
Comparison with Similar Compounds
1-(3-Azidopyridin-4-yl)methanaminedihydrochloride can be compared with other azido-substituted pyridines and related compounds:
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride: This compound has a similar structure but with a methylimidazo group, which may impart different chemical properties and reactivity.
N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: Another related compound with a pyrimidine ring, differing in its electronic and steric properties.
[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride:
The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications, particularly in click chemistry and bioconjugation.
Properties
Molecular Formula |
C6H9Cl2N5 |
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Molecular Weight |
222.07 g/mol |
IUPAC Name |
(3-azidopyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H7N5.2ClH/c7-3-5-1-2-9-4-6(5)10-11-8;;/h1-2,4H,3,7H2;2*1H |
InChI Key |
LGKAOJODYUVLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)N=[N+]=[N-].Cl.Cl |
Origin of Product |
United States |
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